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Introduction

Accurate quantification of lipids is essential for understanding their roles in cellular processes,
disease pathology, and for the development of novel therapeutics. Lipid extraction is a critical
first step in any lipidomics workflow. However, variability can be introduced during sample
preparation, extraction, and analysis. To ensure data accuracy and reproducibility, the use of
internal standards is paramount.[1]

An internal standard is a compound of a known concentration added to a sample prior to
processing.[1] This standard, which is chemically similar to the analytes of interest but
isotopically distinct, allows for the correction of sample loss during extraction and helps to
normalize for matrix effects during analysis by mass spectrometry.[1] Deuterated standards,
such as d9-Lysophosphatidylcholine (d9-LPC), are considered the gold standard for
guantitative lipidomics as they co-elute with their endogenous counterparts and exhibit similar
ionization efficiencies, thus providing the most accurate quantification.

This application note provides a detailed protocol for the extraction of lipids from biological
samples using the Bligh & Dyer method, incorporating d9-LPC as an internal standard for the
accurate quantification of lysophosphatidylcholines and other lipid classes.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1146545?utm_src=pdf-interest
https://www.benchchem.com/pdf/Standard_Operating_Procedure_for_Lipid_Extraction_with_Internal_Standards_A_Detailed_Application_Note_and_Protocol.pdf
https://www.benchchem.com/pdf/Standard_Operating_Procedure_for_Lipid_Extraction_with_Internal_Standards_A_Detailed_Application_Note_and_Protocol.pdf
https://www.benchchem.com/pdf/Standard_Operating_Procedure_for_Lipid_Extraction_with_Internal_Standards_A_Detailed_Application_Note_and_Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Three common methods for lipid extraction are the Bligh & Dyer, Folch, and Methyl-tert-butyl
ether (MTBE) methods.[1][2] The Bligh & Dyer method is a robust and widely used technique
suitable for a broad range of lipid classes from various biological matrices.[2][3][4]

Protocol: Modified Bligh & Dyer Lipid Extraction

This protocol is optimized for extracting lipids from plasma or tissue homogenates.
1. Materials and Reagents
e Solvents: LC-MS grade Chloroform (CHCI3), Methanol (MeOH), and Water.

 Internal Standard (IS): d9-LPC (LPC d9-18:1 or similar) stock solution in a suitable solvent
(e.g., methanol) at a known concentration (e.g., 1 mg/mL).

¢ Internal Standard Spiking Solution: A working solution of d9-LPC prepared by diluting the
stock solution to a final concentration appropriate for the expected levels of endogenous
LPCs in the sample (e.g., 10 pg/mL).

o Other: Vortex mixer, refrigerated centrifuge, conical glass centrifuge tubes, pipettes, and a
system for solvent evaporation (e.g., nitrogen stream evaporator or centrifugal vacuum
concentrator).

2. Sample Preparation

e Plasma/Serum: Thaw frozen plasma or serum samples on ice. Use a precise volume (e.g.,
10-50 pL) for the extraction.

o Tissue: Homogenize a known weight of frozen tissue (e.g., 10-30 mg) in an appropriate
volume of ice-cold methanol or saline to create a consistent homogenate.[1]

3. Extraction Procedure

o Sample Aliquoting: Transfer your sample (e.g., 20 pL of plasma or an equivalent amount of
tissue homogenate) into a clean glass centrifuge tube.

¢ Internal Standard Spiking: Add a precise volume of the d9-LPC internal standard working
solution to the sample. The amount added should be within the linear range of the analytical
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method.[5]

e Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to
the sample.[4]

» Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and
protein denaturation. The mixture should appear as a single phase.[4]

o Phase Separation Induction:
o Add 1.25 mL of chloroform and vortex well.[4]

o Add 1.25 mL of deionized water and vortex well.[4] This will result in a final solvent ratio of
approximately 2:2:1.8 (chloroform:methanol:water), inducing the separation into two
phases.

» Centrifugation: Centrifuge the tubes at 1,000 x g for 5-10 minutes at 4°C.[3][4] This will result
in a clear separation between the upper aqueous phase and the lower organic phase
containing the lipids.

 Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer
and collect the lower organic phase. Transfer the organic phase to a new clean glass tube.
Be careful not to disturb the protein interface between the two layers.

e Drying: Evaporate the solvent from the collected organic phase under a gentle stream of
nitrogen.[3]

o Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your
analytical method (e.g., 100 pL of isopropanol/acetonitrile/water 2:1:1 v/v/v) for LC-MS
analysis.[6]

Data Presentation

The inclusion of an internal standard like d9-LPC is critical for achieving accurate and
reproducible quantitative data. The standard corrects for variations in extraction efficiency and
instrument response.[1] The table below summarizes typical performance metrics for a
quantitative lipidomics method using internal standards.
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Parameter

Description

Typical Performance  Reference

Recovery

The percentage of the
analyte recovered
after the extraction
process. Determined
by comparing the IS
signal in a pre-
extraction spiked
sample to a post-
extraction spiked

sample.

85-115% [7]

Matrix Effect

The effect of co-
eluting matrix
components on the
ionization of the
analyte. Assessed by
comparing the IS
signal in a post-
extraction spiked
sample to a neat

standard solution.

< 15-20% variation [7]

Linearity (R?)

The correlation
coefficient of the
calibration curve
generated by plotting
the analyte/IS peak
area ratio against

known concentrations.

>0.99 [7]

Limit of Detection
(LOD)

The lowest
concentration of an
analyte that can be
reliably detected with
a signal-to-noise ratio
of 3:1.

Analyte dependent
[718]

(fmol to pmol range)
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The lowest
concentration of an
Limit of Quantitation analyte that can be
(LOQ) accurately quantified
with a signal-to-noise
ratio of 10:1.

Analyte dependent
[718]

(fmol to pmol range)

The relative standard
deviation of replicate
o measurements,
Precision (%RSD) o
indicating the
reproducibility of the

method.

< 15% [9]

Visualizations
Experimental Workflow

The following diagram illustrates the key steps in the Bligh & Dyer lipid extraction protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/pdf/Standard_Operating_Procedure_for_Lipid_Extraction_with_Internal_Standards_A_Detailed_Application_Note_and_Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://www.youtube.com/watch?v=Kl_7dAtoEo4
https://pmc.ncbi.nlm.nih.gov/articles/PMC4947032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4947032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4947032/
https://escholarship.org/content/qt0h97v1bc/qt0h97v1bc_noSplash_d724d66423b203f6e00ce26e05adbae0.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5351511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5351511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138805/
https://www.researchgate.net/figure/Lipid-standard-mixtures-1-1-1-Internal-lipid-standards-internal-STDs_tbl1_334471651
https://www.benchchem.com/product/b1146545#lipid-extraction-protocol-using-d9-lpc-internal-standard
https://www.benchchem.com/product/b1146545#lipid-extraction-protocol-using-d9-lpc-internal-standard
https://www.benchchem.com/product/b1146545#lipid-extraction-protocol-using-d9-lpc-internal-standard
https://www.benchchem.com/product/b1146545#lipid-extraction-protocol-using-d9-lpc-internal-standard
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1146545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

